



Application Notes: Enterolactone in Breast Cancer Cell Line Studies

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Compound of Interest		
Compound Name:	Enterolactone	
Cat. No.:	B190478	Get Quote

Introduction

Enterolactone (EL) is a mammalian lignan, a class of phytoestrogens, produced by the gut microbiota from dietary lignan precursors found in fiber-rich foods like seeds, whole grains, and vegetables.[1][2] Extensive research highlights its potential as a chemopreventive and therapeutic agent, with numerous in-vitro and in-vivo studies demonstrating its anti-cancer properties against various cancers, including breast, prostate, and colorectal cancer.[1] In breast cancer cell line studies, enterolactone has been shown to exert its effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, making it a compound of significant interest for researchers, scientists, and drug development professionals.[1][3][4]

This document provides a summary of the quantitative effects of **enterolactone** on breast cancer cells, detailed protocols for key experiments, and visual diagrams of its mechanisms of action.

Key Applications and Mechanisms of Action

Enterolactone's anti-cancer activity in breast cancer cell lines is multifaceted, targeting several key processes involved in tumor progression.

 Anti-proliferative and Cytotoxic Effects: Enterolactone reduces the viability of both estrogen receptor (ER)-positive (MCF-7, T-47D) and triple-negative (MDA-MB-231) breast cancer cells



in a concentration- and time-dependent manner.[3][5] At high concentrations (\geq 10 μ M), it significantly inhibits cell growth.[5][6]

- Induction of Apoptosis and Radiosensitization: EL is a potent radiosensitizer, enhancing the
 effects of radiation therapy by increasing radiation-induced apoptosis and impairing DNA
 repair mechanisms in breast cancer cells, irrespective of their ER status.[3][7]
- Cell Cycle Regulation: Studies show that enterolactone can interfere with the cell cycle. In MDA-MB-231 cells, it has been shown to induce an accumulation of cells in the S phase.[8]
 When combined with X-ray radiation, it abrogates the G2/M arrest, contributing to its radiosensitizing effect.[3]
- Inhibition of Metastasis and Invasion: In the highly metastatic MDA-MB-231 cell line,
 enterolactone effectively reverses the transforming growth factor-β (TGF-β)-induced
 epithelial-mesenchymal transition (EMT), a key process in metastasis.[4][9] It achieves this
 by downregulating mesenchymal markers (N-cadherin, vimentin) and upregulating epithelial
 markers (E-cadherin, occludin).[4][9] Furthermore, it inhibits cell migration and invasion by
 interfering with the urokinase-type plasminogen activator (uPA) system and matrix
 metalloproteinases (MMPs).[10]
- Modulation of Estrogen Receptor (ER) Signaling: As a phytoestrogen, enterolactone can bind to estrogen receptors and exert both weak estrogenic and anti-estrogenic effects.[2][11] In MCF-7 cells, it can inhibit the proliferative effects of estradiol, suggesting a competitive mechanism of action.[6] Its effects can differ depending on the specific estrogen receptor subtype (ERα or ERβ) present in the tumor.[12]
- Inhibition of Telomerase: In ER-positive MCF-7 cells, high concentrations of enterolactone
 have been shown to reduce the activity of telomerase and decrease the expression of its
 catalytic subunit, hTERT, which is crucial for cancer cell immortality.[5]

Data Presentation

The quantitative effects of **enterolactone** on cell viability, cell cycle, and apoptosis are summarized below.

Table 1: Cytotoxicity and IC50 Values of Enterolactone in Breast Cancer Cell Lines



Cell Line	ER Status	Treatment Duration	IC50 Value / Effective Concentration	Citation
MDA-MB-231	Triple-Negative	48 hours	261.9 ± 10.5 μM	[8]
MCF-7	ER-Positive	Not Specified	>10 μM (Inhibitory)	[6]
MCF-7	ER-Positive	Not Specified	100 μM (Significantly reduced viability)	[5]
T-47D	ER-Positive	Not Specified	Concentration- dependent decrease in viability	[3]

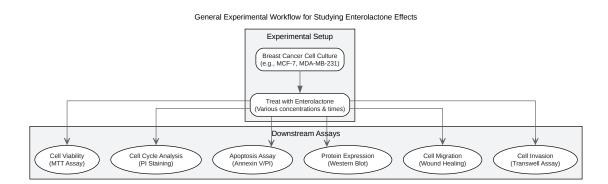
Table 2: Summary of Enterolactone's Effects on Cell Cycle and Apoptosis

Cell Line	Effect	Experimental Context	Citation
MDA-MB-231, T-47D	Increased Apoptosis	In combination with X-ray radiation	[3]
MDA-MB-231, T-47D	Abrogation of G2/M Arrest	In combination with X-ray radiation	[3]
MDA-MB-231	S Phase Accumulation	Enterolactone treatment alone	[8]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz DOT language to illustrate key pathways and experimental designs.

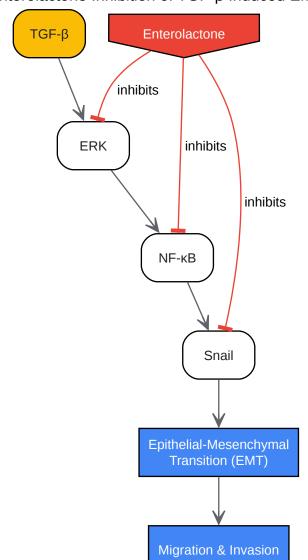




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Caption: General experimental workflow for in-vitro studies.





Enterolactone Inhibition of TGF-β Induced EMT

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Caption: Enterolactone's anti-metastatic signaling pathway.



Mechanism EL competes with E2 for ER binding. competes with Estradiol (E2) Enterolactone (EL) At high concentrations or in the presence of E2, EL acts as an antagonist, inhibiting proliferation. weakly activates strongly activates Estrogen Receptor (ERα / ERβ) binds Estrogen Response Element (ERE) promotes **Cell Proliferation**

Enterolactone's Dual Role in ER Signaling

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Caption: Enterolactone's modulation of estrogen receptor signaling.

Experimental Protocols

The following are generalized protocols for key experiments based on methodologies cited in the literature.[3][4][5][10] Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Protocol 1: Cell Culture and Treatment with Enterolactone



· Cell Culture:

- Culture breast cancer cell lines (e.g., MCF-7, MDA-MB-231) in their recommended growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Enterolactone Stock Solution:

- Dissolve enterolactone powder in dimethyl sulfoxide (DMSO) to create a highconcentration stock solution (e.g., 100 mM).
- Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Cell Treatment:

- Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere overnight.
- The following day, replace the medium with fresh medium containing the desired final concentrations of **enterolactone**. Dilute the stock solution serially in the culture medium.
- Include a vehicle control group treated with the same final concentration of DMSO as the highest enterolactone concentration group.
- Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assessment (MTT Assay)

- Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
- Treatment: Treat cells with various concentrations of enterolactone as described in Protocol
 1 and incubate for the desired duration.
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.



- Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

- Seeding and Treatment: Seed approximately 0.5 x 10⁶ cells in 6-well plates, allow attachment, and treat with enterolactone for 24-48 hours.
- Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and wash the cell pellet with ice-cold PBS.
- Fixation: Resuspend the pellet in 500 μL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
- Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 μL of a staining solution containing Propidium Iodide (PI, 50 μg/mL) and RNase A (100 μg/mL) in PBS.
- Incubation: Incubate in the dark at room temperature for 30 minutes.
- Analysis: Analyze the cell cycle distribution using a flow cytometer.

Protocol 4: Western Blot Analysis for Protein Expression

- Seeding and Treatment: Seed $1-2 \times 10^6$ cells in 60 mm or 100 mm dishes, allow attachment, and treat with **enterolactone**.
- Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.



- SDS-PAGE: Denature 20-40 μg of protein per sample by boiling in Laemmli sample buffer.
 Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, NF-κB, E-cadherin) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control such as β-actin or GAPDH.

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Methodological & Application





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